3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
CAS No.:
Cat. No.: VC14973324
Molecular Formula: C22H22N4O3S2
Molecular Weight: 454.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O3S2 |
|---|---|
| Molecular Weight | 454.6 g/mol |
| IUPAC Name | (5Z)-3-(furan-2-ylmethyl)-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H22N4O3S2/c1-13(2)10-23-19-16(20(27)25-11-14(3)6-7-18(25)24-19)9-17-21(28)26(22(30)31-17)12-15-5-4-8-29-15/h4-9,11,13,23H,10,12H2,1-3H3/b17-9- |
| Standard InChI Key | HOZBCNJCQYQMGA-MFOYZWKCSA-N |
| Isomeric SMILES | CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCC(C)C)C=C1 |
| Canonical SMILES | CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCC(C)C)C=C1 |
Introduction
The compound 3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule belonging to the class of thiazolidinones and pyrido[1,2-a]pyrimidines. It features a unique combination of structural components, including a thiazole ring, a furylmethyl group, and a pyrido-pyrimidine moiety, which contribute to its potential biological activities.
Chemical Formula and Molecular Weight
-
Chemical Formula: Not explicitly provided in the search results, but it can be deduced from its components.
-
Molecular Weight: Not specified in the search results, but it can be calculated based on the molecular formula.
Structural Components
-
Thiazole Ring: Contributes to its chemical reactivity and potential biological interactions.
-
Furylmethyl Group: Adds to the compound's complexity and potential for diverse chemical reactions.
-
Pyrido-Pyrimidine Moiety: Important for its pharmacological properties and biological activities.
Synthesis
The synthesis of 3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic synthesis techniques. These methods often start with pyrido[1,2-a]pyrimidine derivatives and thiazolidinone frameworks, requiring careful optimization for yield and purity.
Potential Biological Activities
Preliminary studies suggest that compounds similar to this one may exhibit various biological activities, including effects on neurotransmission and potential applications in treating neurodegenerative diseases. The presence of diverse functional groups indicates that this compound could interact with biological systems in multiple ways.
Potential Applications
-
Neuropharmacology: Potential effects on neurotransmission.
-
Cancer Research: Possible applications due to its complex structure.
Future Directions
-
Structure-Activity Relationship Studies: Essential for understanding how structural components influence biological activity.
-
Molecular Docking Studies: Useful for predicting interactions with biological targets.
Data Tables
Given the lack of specific data in the search results, the following table provides a general overview of the compound's components and potential applications:
| Component | Description | Potential Application |
|---|---|---|
| Thiazole Ring | Contributes to chemical reactivity | Diverse biological interactions |
| Furylmethyl Group | Adds complexity to the molecule | Potential for various chemical reactions |
| Pyrido-Pyrimidine Moiety | Important for pharmacological properties | Neuropharmacology, Cancer Research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume